N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 4-methoxyphenyl ring and a 2,2-diethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base, followed by the introduction of the 2,2-diethoxyethyl group. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or acetonitrile.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of N-(2,2-Diethoxyethyl)-N-(4-hydroxyphenyl)methanesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Diethoxyethyl)-N-(4-hydroxyphenyl)methanesulfonamide
- N-(2,2-Diethoxyethyl)-N-(4-chlorophenyl)methanesulfonamide
- N-(2,2-Diethoxyethyl)-N-(4-nitrophenyl)methanesulfonamide
Uniqueness
N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The 2,2-diethoxyethyl group also adds to its distinctiveness by affecting its solubility and interaction with other molecules.
Properties
CAS No. |
88156-68-7 |
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Molecular Formula |
C14H23NO5S |
Molecular Weight |
317.40 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-5-19-14(20-6-2)11-15(21(4,16)17)12-7-9-13(18-3)10-8-12/h7-10,14H,5-6,11H2,1-4H3 |
InChI Key |
JAQHHCMWNYDFIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C)OCC |
Origin of Product |
United States |
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